![molecular formula C20H18F3N3O3S2 B2814864 2-(3,4-dimethoxyphenyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476464-40-1](/img/structure/B2814864.png)
2-(3,4-dimethoxyphenyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H18F3N3O3S2 and its molecular weight is 469.5. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
1,3,4-thiadiazole derivatives are synthesized through various chemical reactions, with a focus on condensation processes that often involve carbodiimide condensation catalysis. Such methods are crucial for the preparation of novel compounds that might have significant biological or chemical properties (Yu et al., 2014). The structural characterization of these compounds, including their crystalline forms, offers valuable insights into their potential interactions and functions (Boechat et al., 2011).
Biological Activities
- Antibacterial and Antifungal Properties : Many 1,3,4-thiadiazole derivatives demonstrate significant antibacterial and antifungal activities, suggesting their potential as lead compounds in developing new antimicrobial agents (Tang et al., 2019; Ekrek et al., 2022).
- Antitumor and Anticancer Activity : Compounds in this category have been evaluated for their anticancer activities, with some showing promising results against various cancer cell lines. This highlights the potential of 1,3,4-thiadiazole derivatives in oncology research and therapy (Hamama et al., 2013; Abu-Melha, 2021).
Insecticidal Properties
Some derivatives have been tested for their insecticidal properties, offering a new avenue for the development of pest control agents. This is particularly relevant in agriculture, where effective and environmentally safe pesticides are constantly in demand (Fadda et al., 2017).
Molecular Modeling and Pharmacological Evaluation
Research includes molecular modeling and pharmacological evaluation of 1,3,4-thiadiazole derivatives as anti-inflammatory and analgesic agents. This approach not only aims to discover new therapeutic agents but also provides insight into the molecular interactions at the basis of their activity (Shkair et al., 2016).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S2/c1-28-15-8-5-13(9-16(15)29-2)10-17(27)24-18-25-26-19(31-18)30-11-12-3-6-14(7-4-12)20(21,22)23/h3-9H,10-11H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAOSBDOGUGABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide |
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